Molecular Weight Differentiation from Des-Methyl and Aminoindole Precursors
2-(6-Amino-1H-indol-1-yl)-N-methylacetamide possesses a molecular weight (MW) of 203.24 g/mol . This is intermediate between its des-methyl analog 2-(6-amino-1H-indol-1-yl)acetamide (MW = 189.21 g/mol) and its aminoindole precursor, 6-aminoindole (MW = 132.17 g/mol) . This difference in MW and the corresponding change in lipophilicity (cLogP) directly impacts cell permeability and non-specific protein binding, making the compound a unique tool for modulating these properties in lead optimization campaigns.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 203.24 g/mol |
| Comparator Or Baseline | 2-(6-amino-1H-indol-1-yl)acetamide (CAS 1096264-67-3): 189.21 g/mol; 6-aminoindole (CAS 5318-27-4): 132.17 g/mol |
| Quantified Difference | Difference of +14.03 g/mol vs. des-methyl analog; +71.07 g/mol vs. aminoindole |
| Conditions | Calculated from molecular formula (C₁₁H₁₃N₃O for target compound, C₁₀H₁₁N₃O for des-methyl analog, C₈H₈N₂ for 6-aminoindole) |
Why This Matters
The specific molecular weight and associated physicochemical properties are critical parameters for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior, allowing for a more refined SAR study compared to smaller or less complex analogs.
